5-Bromo-2-methyl-3-nitro-pyridin-4-ol
Overview
Description
5-Bromo-2-methyl-3-nitro-pyridin-4-ol is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, a nitro group at the 3-position, and a hydroxyl group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Starting from 5-amino-2-methyl-3-nitropyridine
Bromination: The starting material, 5-amino-2-methyl-3-nitropyridine, undergoes a bromination reaction to introduce the bromine atom at the 5-position. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Hydroxylation: The resulting 5-bromo-2-methyl-3-nitropyridine is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position.
-
Starting from 5-bromo-2-chloro-3-nitropyridine
Methylation: The starting material, 5-bromo-2-chloro-3-nitropyridine, undergoes a methylation reaction to introduce the methyl group at the 2-position. This reaction typically uses methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Hydroxylation: The resulting 5-bromo-2-methyl-3-nitropyridine is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position.
Industrial Production Methods
The industrial production of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
-
Reduction Reactions
-
Oxidation Reactions
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), iron, aluminum chloride.
Hydroxylation: Sodium hydroxide, potassium hydroxide.
Methylation: Methyl iodide, dimethyl sulfate, sodium hydride, potassium carbonate.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, transition metal catalyst.
Oxidation: Chromium trioxide, potassium permanganate.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Carbonyl Derivatives: Formed by the oxidation of the hydroxyl group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-2-methyl-3-nitro-pyridin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including inhibitors of specific enzymes and receptors.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways . The nitro group and the bromine atom play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-3-nitropyridine: Lacks the hydroxyl group at the 4-position.
5-Bromo-3-nitropyridine-2-carbonitrile: Contains a cyano group instead of a methyl group at the 2-position.
5-Bromo-2-chloro-3-nitropyridine: Contains a chlorine atom instead of a hydroxyl group at the 4-position.
Uniqueness
5-Bromo-2-methyl-3-nitro-pyridin-4-ol is unique due to the presence of both a hydroxyl group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various applications in research and industry .
Biological Activity
5-Bromo-2-methyl-3-nitro-pyridin-4-ol is an organic compound that has garnered attention due to its significant biological activity, particularly in medicinal chemistry and enzyme inhibition. This article provides a detailed overview of its biological properties, mechanisms of action, and applications in research.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with several substituents: a bromine atom at the 5-position, a methyl group at the 2-position, a nitro group at the 3-position, and a hydroxyl group at the 4-position. The molecular formula is CHBrNO, with a molecular weight of approximately 217.02 g/mol. The compound typically appears as a yellow to amber solid with a melting point ranging from 33 °C to 42 °C .
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, which inhibits substrate access and consequently reduces enzymatic activity. This mechanism is crucial in various biological pathways, making it a valuable compound for therapeutic applications .
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes. For instance, it has shown potential as an inhibitor of:
- Cyclooxygenase (COX) : Involved in the inflammatory response.
- Aldose reductase : Associated with diabetic complications.
The compound's unique structure enhances its binding affinity to these enzymes compared to similar compounds .
Antimicrobial Properties
In studies assessing antimicrobial activity, this compound demonstrated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some tested pathogens are summarized in the following table:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 15 |
These results indicate that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria .
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibition of COX enzymes, suggesting potential anti-inflammatory applications .
- Antimicrobial Evaluation : In vitro evaluations demonstrated that this compound possesses broad-spectrum antibacterial activity, particularly effective against Staphylococcus aureus and other clinically relevant pathogens .
Applications in Research
This compound has diverse applications in scientific research:
- Medicinal Chemistry : It serves as a precursor for synthesizing various pharmaceutical agents targeting specific diseases.
- Biological Studies : Used to understand biological pathways involving enzyme inhibition and receptor interactions.
- Material Science : Its unique properties contribute to the development of advanced materials with tailored electronic and optical characteristics .
Properties
IUPAC Name |
5-bromo-2-methyl-3-nitro-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)6(10)4(7)2-8-3/h2H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBSOELEKXHBCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291366 | |
Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18615-84-4 | |
Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18615-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.